Ethyl 3-hydroxybenzoate

Catalog No.
S527544
CAS No.
7781-98-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxybenzoate

CAS Number

7781-98-8

Product Name

Ethyl 3-hydroxybenzoate

IUPAC Name

ethyl 3-hydroxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3

InChI Key

MWSMNBYIEBRXAL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)O

solubility

Soluble in DMSO

Synonyms

Ethyl 3-hydroxybenzoate; AI3-20683; AI3 20683; AI320683

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)O

The exact mass of the compound Ethyl 3-hydroxybenzoate is 166.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ethyl 3-hydroxybenzoate is a meta-substituted aromatic ester characterized by a phenolic hydroxyl group and an ethyl ester moiety. As a stable, off-white crystalline solid with a melting point of 71-73 °C, it serves as a critical bifunctional building block in organic synthesis, pharmaceutical development, and materials science [1]. Unlike its widely utilized para-isomer (ethylparaben), the meta-substitution pattern imparts distinct physicochemical properties, including altered acidity, solubility, and thermal behavior [2]. For procurement professionals and synthetic chemists, this compound is primarily selected for its reliable reactivity in etherification and coupling protocols, offering an accessible hydroxyl group without the steric constraints or specific biological activities associated with its structural analogs .

Substituting Ethyl 3-hydroxybenzoate with its ortho- or para-isomers routinely leads to process failures or undesired product profiles. The ortho-isomer (ethyl salicylate) is a liquid at room temperature and features strong intramolecular hydrogen bonding, which severely depresses the nucleophilicity of the hydroxyl group during etherification . Conversely, the para-isomer (ethylparaben) exhibits a significantly higher melting point (115-118 °C) and distinct electronic resonance, making it more acidic and altering base-catalysis requirements. Furthermore, the para-isomer is a widely used antimicrobial preservative with specific endocrine-binding profiles; generic substitution in pharmaceutical libraries will inadvertently introduce paraben-like off-target effects, compromising structure-activity relationship (SAR) integrity[1].

Thermal Processing and Physical State

The physical state and melting point of hydroxybenzoate isomers vary drastically based on substitution. Ethyl 3-hydroxybenzoate is a low-melting solid at 71-73 °C . In direct contrast, the para-isomer (ethylparaben) melts at 115-118 °C , while the ortho-isomer (ethyl salicylate) is a liquid at room temperature with a melting point of ~1 °C .

Evidence DimensionMelting Point
Target Compound Data71-73 °C (Solid)
Comparator Or BaselineEthyl 4-hydroxybenzoate (115-118 °C, Solid) / Ethyl 2-hydroxybenzoate (~1 °C, Liquid)
Quantified Difference~44 °C lower melting point than the para-isomer; solid state vs. liquid state for the ortho-isomer
ConditionsStandard atmospheric pressure

Provides a highly advantageous handling profile for procurement: it is an easily weighable solid at room temperature but requires significantly less energy and lower temperatures for melt-processing or dissolution than the para-isomer.

Phenolic Hydroxyl Acidity and Nucleophilicity

The position of the ester group fundamentally alters the acidity of the phenolic hydroxyl. Ethyl 3-hydroxybenzoate possesses a pKa of 9.09, whereas the para-isomer (ethyl 4-hydroxybenzoate) is more acidic with a pKa of 8.92 [1]. This difference arises because the meta-position does not allow for direct resonance stabilization of the phenoxide ion by the ester carbonyl.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data9.09
Comparator Or BaselineEthyl 4-hydroxybenzoate (8.92)
Quantified Difference+0.17 pKa units (less acidic)
ConditionsAqueous conditions, standard temperature

The higher pKa of the meta-isomer dictates the selection of bases and solvents in synthetic workflows, as the lack of direct resonance stabilization alters the phenoxide's nucleophilicity.

Steric Accessibility in Etherification

In synthetic workflows such as Mitsunobu reactions, the meta-hydroxyl group of Ethyl 3-hydroxybenzoate is highly accessible . In contrast, the ortho-isomer (ethyl salicylate) forms a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen , which sterically shields the reactive site and electronically deactivates it toward etherification.

Evidence DimensionHydroxyl group accessibility for coupling
Target Compound DataFree, unhindered meta-hydroxyl group
Comparator Or BaselineEthyl 2-hydroxybenzoate (ortho-isomer, strong intramolecular H-bonding)
Quantified DifferenceComplete absence of ortho-carbonyl steric shielding and intramolecular hydrogen bonding
ConditionsOrganic synthesis (e.g., preparation of chiral alkoxybenzoates)

Ensures higher coupling yields and predictable reactivity in etherification protocols where the ortho-isomer would resist reaction due to strong internal hydrogen bonding.

Receptor-Specific SAR Differentiation

Pharmacological profiling of Benzoate X Receptors (BXRs) demonstrates strict isomer selectivity. BXRα is most strongly activated by the meta-isomer (ethyl 3-hydroxybenzoate), whereas BXRβ is most strongly activated by the para-isomer (ethyl 4-hydroxybenzoate) [1]. This highlights that the meta-isomer structurally evades the specific binding pockets associated with para-substituted parabens.

Evidence DimensionNuclear receptor activation preference
Target Compound DataPreferential activation of BXRα
Comparator Or BaselineEthyl 4-hydroxybenzoate (Preferential activation of BXRβ)
Quantified DifferenceDistinct receptor subtype selectivity based solely on meta vs. para substitution
ConditionsPharmacological profiling of Benzoate X Receptors (BXRs)

Demonstrates that the meta-isomer is structurally distinct in biological environments, allowing researchers to build libraries that evade the specific binding profiles of commercial parabens.

Precursor for Chiral Aromatic Ethers

Leveraging its unhindered hydroxyl group and specific pKa profile, this compound serves as a highly suitable intermediate for Mitsunobu reactions to synthesize complex chiral derivatives like ethyl 3-(2-methylbutyloxy)benzoate .

Non-Paraben Scaffold for SAR Libraries

Utilized in medicinal chemistry when a hydroxybenzoate core is required, but the off-target antimicrobial and receptor-binding properties of para-substituted parabens must be avoided [1].

Low-Temperature Melt Formulation Additives

Selected in materials science and specialty polymer development where the compound's 71-73 °C melting point allows for easier blending and thermal processing compared to high-melting para-isomers [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

LogP

2.47 (LogP)

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7781-98-8

Wikipedia

Ethyl 3-hydroxybenzoate

Dates

Last modified: 08-15-2023
1: Goretti M, Turchetti B, Buratta M, Branda E, Corazzi L, Vaughan-Martini A, Buzzini P. In vitro antimycotic activity of a Williopsis saturnus killer protein against food spoilage yeasts. Int J Food Microbiol. 2009 May 31;131(2-3):178-82. doi: 10.1016/j.ijfoodmicro.2009.02.013. Epub 2009 Feb 25. PubMed PMID: 19269052.
2: Hopper DJ, Chapman PJ. Gentisic acid and its 3- and 4-methyl-substituted homologoues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochem J. 1971 Mar;122(1):19-28. PubMed PMID: 4330964; PubMed Central PMCID: PMC1176683.

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